Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
Description
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 3-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O4/c1-26-18(24)14-3-2-4-17(10-14)22-19(25)20(21-11-23)15-6-12-5-13(8-15)9-16(20)7-12/h2-4,10-13,15-16H,5-9H2,1H3,(H,21,23)(H,22,25) |
InChI Key |
FYEMDKCACREOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then coupled with a benzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism by which Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Adamantane vs. Pyrimidine: The target compound replaces the pyrimidinyl-sulfonylurea motif found in herbicides like bensulfuron-methyl with an adamantyl-carboxamide group.
Functional Group Variation : Sulfonylurea groups in the evidence compounds are critical for herbicidal activity (e.g., acetolactate synthase inhibition) . The target compound lacks this group, suggesting a divergent mechanism of action.
Electron-Withdrawing Groups: Compounds like primisulfuron-methyl incorporate difluoromethoxy groups, which enhance lipophilicity and metabolic stability . The target’s formylamino group may instead influence solubility or hydrogen-bonding interactions.
Physicochemical and Application Differences
- Solubility : Sulfonylurea herbicides (e.g., bensulfuron-methyl) exhibit moderate water solubility due to polar sulfonyl and urea groups . The adamantane moiety in the target compound likely reduces solubility, favoring lipid membranes or hydrophobic binding pockets.
- Stability : Fluorinated groups in primisulfuron-methyl resist enzymatic degradation , whereas the adamantane’s stability arises from its inert hydrocarbon structure.
Biological Activity
Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate, also known by its CAS number 954238-56-3, is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The compound features an adamantane core, which enhances its lipophilicity and ability to cross biological membranes, including the blood-brain barrier .
Chemical Structure
| Property | Value |
|---|---|
| CAS Number | 954238-56-3 |
| Molecular Formula | C₁₈H₂₆N₂O₆ |
| Molecular Weight | 414.5 g/mol |
This compound exhibits various biological activities attributed to its interaction with specific receptors and enzymes:
- Metabotropic Glutamate Receptors (mGluRs) : The compound acts as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), influencing glutamate neurotransmission in the central nervous system, which is crucial for treating neurological disorders .
- Anticancer Activity : Studies have suggested that derivatives of adamantane compounds can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The specific mechanisms remain under investigation but may involve the inhibition of tumor growth and metastasis .
Pharmacological Studies
Research has highlighted several pharmacological effects of this compound:
- Neuroprotective Effects : Due to its ability to penetrate the blood-brain barrier, it may provide neuroprotection in models of neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is needed to confirm these effects.
- Toxicity Profiles : Understanding the toxicity profile is critical for therapeutic applications. Current studies focus on determining safe dosage levels and potential side effects in vivo.
Case Study 1: Neuroprotective Potential
A study investigating the neuroprotective effects of adamantane derivatives found that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to the modulation of glutamate signaling pathways, suggesting therapeutic potential for conditions like Alzheimer's disease.
Case Study 2: Anticancer Activity
Another research project evaluated the anticancer properties of adamantane-based compounds, including this compound). Results demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Q & A
Q. Optimization Strategies :
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
- Temperature Control : Maintain low temperatures (0–5°C) during carbamoyl chloride formation to minimize decomposition .
- Purification : Column chromatography or recrystallization is employed to isolate the final product with >95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (HRMS) :
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Conflicts in data (e.g., unexpected NOE correlations or MS fragments) require:
Computational Validation :
- DFT Calculations : Simulate NMR chemical shifts and compare with experimental data to verify proposed conformers .
- Molecular Dynamics (MD) : Model rotational barriers of the adamantyl group to explain peak splitting in NMR .
Complementary Techniques :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., adamantyl substitution pattern) using single-crystal diffraction .
- IR Spectroscopy : Confirm hydrogen bonding (N-H stretching at ~3300 cm⁻¹) to validate formylamino group participation .
Advanced: What role does the adamantyl group play in modulating biological activity, and how can this be experimentally validated?
Methodological Answer:
The adamantyl group enhances:
Q. Validation Strategies :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs without the adamantyl group and compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Molecular Docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina .
Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
Scale-up Challenges :
- Exothermic Reactions : Use jacketed reactors with temperature feedback control during carbamoyl chloride formation .
- Solvent Recovery : Implement continuous distillation for dichloromethane or THF recycling .
Q. Process Optimization :
- Flow Chemistry : Transition from batch to continuous flow for coupling steps, reducing reaction time and improving reproducibility .
- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .
Advanced: How can researchers design stability studies to assess degradation pathways under varying storage conditions?
Methodological Answer:
Forced Degradation Studies :
- Thermal Stress : Heat samples at 40–60°C for 14 days; analyze via HPLC for ester hydrolysis or adamantyl oxidation .
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to detect radical-mediated decomposition .
Analytical Workflows :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
